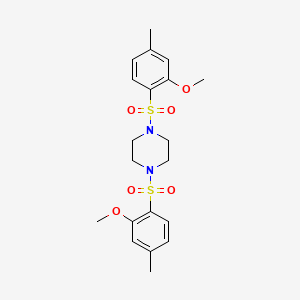![molecular formula C21H23N3O3S B604384 ETHYL 4,5-DIMETHYL-2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-3-THIOPHENECARBOXYLATE CAS No. 332017-43-3](/img/structure/B604384.png)
ETHYL 4,5-DIMETHYL-2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-3-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrazole moiety, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazole. This can be achieved through the condensation of 4-methylacetophenone with hydrazine hydrate under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from 2,5-dimethylthiophene. The thiophene is then functionalized to introduce the ester group.
Coupling Reaction: The final step involves the coupling of the pyrazole moiety with the functionalized thiophene ring. This is typically achieved through a nucleophilic substitution reaction, where the amino group of the pyrazole attacks the electrophilic carbon of the ester group on the thiophene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrazole moiety to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Ethyl 4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and possible biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mécanisme D'action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Ethyl 4,5-dimethyl-2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-thiophenecarboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylate share structural similarities but differ in their functional groups and biological activities.
Pyrazole Derivatives: Compounds such as 3-methyl-1-phenyl-5-pyrazolone have similar pyrazole moieties but differ in their substituents and overall structure.
The uniqueness of ETHYL 4,5-DIMETHYL-2-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-3-THIOPHENECARBOXYLATE lies in its combination of a thiophene ring, a pyrazole moiety, and an ester group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
332017-43-3 |
|---|---|
Formule moléculaire |
C21H23N3O3S |
Poids moléculaire |
397.5g/mol |
Nom IUPAC |
ethyl 4,5-dimethyl-2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N3O3S/c1-6-27-21(26)18-13(3)15(5)28-19(18)22-11-17-14(4)23-24(20(17)25)16-9-7-12(2)8-10-16/h7-11,23H,6H2,1-5H3/b22-11+ |
Clé InChI |
NNPXFPNZVOZZKE-SSDVNMTOSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2-Hydroxyethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B604309.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B604312.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylbenzamide](/img/structure/B604314.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide](/img/structure/B604317.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B604318.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethylbenzamide](/img/structure/B604320.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B604321.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]butanamide](/img/structure/B604322.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B604323.png)
![N-[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)-5-methylphenyl]-5-nitro-2-furamide](/img/structure/B604324.png)
